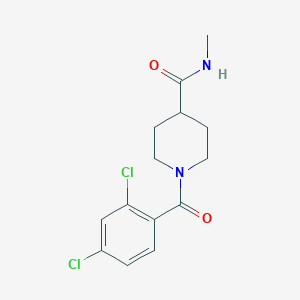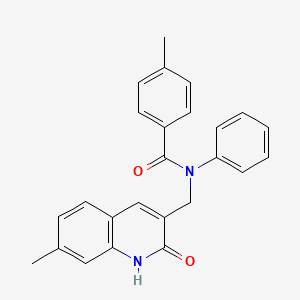
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide, also known as HMN-214, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound is a member of the benzamide family, which has been shown to have potent anti-tumor activity in a variety of cancer cell lines.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. This results in cell cycle arrest and ultimately, cell death. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has been shown to have potent anti-tumor activity in vivo, with significant tumor growth inhibition observed in mouse models of breast, colon, and prostate cancer. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide in lab experiments is its potent anti-tumor activity, which allows for the study of cancer cell growth and proliferation. However, one limitation is that N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide may not be effective in all cancer cell lines, and further studies are needed to determine its efficacy in different types of cancer.
Zukünftige Richtungen
There are several future directions for the study of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide. One area of interest is the development of new analogs with improved pharmacokinetic properties and increased potency. In addition, the use of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide in combination with other chemotherapeutic agents is an area of active research. Finally, the identification of biomarkers that predict response to N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide treatment could allow for more personalized cancer therapy.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide involves a multi-step process that begins with the reaction of 2-hydroxy-7-methylquinoline with formaldehyde to form the corresponding Schiff base. The Schiff base is then reacted with 4-methyl-N-phenylbenzamide to produce the final product. This synthesis method has been optimized to produce high yields of pure N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of a variety of cancer cell lines, including breast, colon, lung, and prostate cancer cells. In addition, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methyl-N-phenylbenzamide has been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
4-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O2/c1-17-8-11-19(12-9-17)25(29)27(22-6-4-3-5-7-22)16-21-15-20-13-10-18(2)14-23(20)26-24(21)28/h3-15H,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAGQZWOPUWHVIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-((4-(3-Chlorophenyl)piperazin-1-yl)sulfonyl)benzo[d]thiazol-2(3H)-one](/img/structure/B7705514.png)
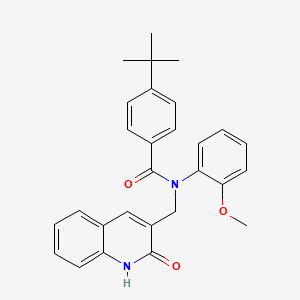
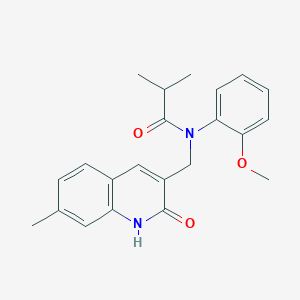

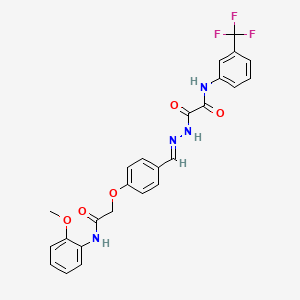
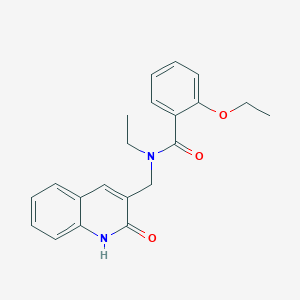
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7705579.png)
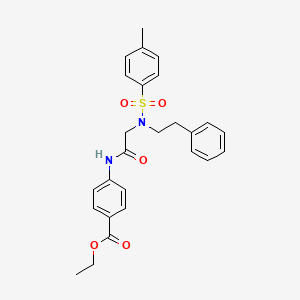
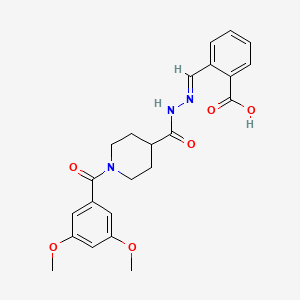

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-(N-propylsulfamoyl)phenyl)propanamide](/img/structure/B7705619.png)
